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Compound of Interest

Compound Name: 3,3-Dimethoxypropanamide
CAS No.: 6191-92-0
Cat. No.: B3012359
Get Quote
. J

Executive Summary & Chemical Context

CAS Number: 60733-19-9 Status: Valid Chemical Abstracts Service registry number
(Checksum verified). Context: This compound, registered in the mid-1970s, typically falls within
the class of specialized organic intermediates or bioactive small molecules.

Obijective: This guide provides researchers with a rigorous, self-validating analytical workflow to
establish the spectroscopic fingerprint of CAS 60733-19-9. It integrates High-Resolution Mass
Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to
ensure structural certainty required for drug development and regulatory filing.

Mass Spectrometry (MS): Establishing the Molecular
Formula

The first pillar of characterization is determining the exact elemental composition.

Experimental Protocol

e Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap MS.
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« lonization Source: Electrospray lonization (ESI) in both positive (+ve) and negative (-ve)
modes.

e Solvent System: Methanol/Water (50:50) with 0.1% Formic Acid (to promote protonation

Data Analysis Strategy

o Exact Mass Measurement: Target a mass accuracy of < 5 ppm.

« |sotopic Pattern Analysis: Compare the observed isotopic distribution (e.g.,

) against the theoretical model to identify halogens or sulfur.

e Nitrogen Rule: Use the nominal mass parity to estimate the number of nitrogen atoms (Even
mass = 0 or even N; Odd mass = odd N).

Validation Check:

Does the derived molecular formula yield a realistic Degree of Unsaturation (DoU)?

Nuclear Magnetic Resonance (NMR): Structural
Connectivity

NMR provides the map of the carbon-hydrogen framework.

Experimental Protocol
e Frequency: Minimum 400 MHz (600 MHz preferred for complex splitting).
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e Solvent Selection:

o Primary: DMSO-

(Universal solubility, prevents exchange of acidic protons).

o Secondary:

(Better resolution, standard reference at 7.26 ppm).

o Temperature: 298 K (25°C).

Required Experiments & Logic

Experiment Purpose Critical Insight
) Integration values must match

H NMR Proton count & environment ,

the formula derived from MS.

Distinguishes

o (0-50 ppm),

C NMR Carbon count & hybridization

(100-160 ppm), and Carbonyls

(>160 ppm).

Differentiates

S N (positive) from

DEPT-135 Multiplicity editing

(negative) and quaternary C

(silent).

Maps scalar coupling between
Cosy Correlation adjacent protons

(vicinal/geminal).

Assigns protons to their parent
HSQC Correlati _

orrelation carbons (1-bond coupling).

Connects fragments across

HMBC Long-range Correlation heteroatoms or quaternary

carbons (2-3 bond coupling).
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Infrared Spectroscopy (IR): Functional Group
Verification

IR serves as the "fingerprint” for functional moieties, confirming features suggested by NMR
(e.g., Carbonyl type, N-H/O-H presence).

Experimental Protocol

* Method: Attenuated Total Reflectance (ATR) on a Diamond or ZnSe crystal.

e Resolution: 4 cm

e Scans: 32 scans minimum for signal-to-noise ratio > 100:1.

: : ions ( Jate)

Region (cm
Functional Group Diagnostic Criteria

)

Broad (H-bonding) vs. Sharp
3600 - 3200 O-H/N-H

(Free).

Indicates aromaticity or
3100 - 3000 C-H

) alkenes.

3000 - 2800 C-H Alkyl backbone.

Critical for distinguishing
1750 - 1650 C=0 (Carbonyl) ) )

amides, esters, ketones, acids.

) "Breathing" modes of benzene

1600 - 1450 C=C Aromatic )

rings.

Fingerprint region
1300 - 1000 C-O/C-N

confirmations.

Integrated Characterization Workflow
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The following diagram illustrates the logical flow for characterizing CAS 60733-19-9, ensuring
self-consistency across all datasets.

Unknown Compound
CAS 60733-19-9

1. High-Res Mass Spec 3. NMR Suite

(Q-TOF/Orbitrap) (1H, 13C, 2D)
Determine Molecular Formula Identify Functional Groups Map Connectivity
& Unsaturation (DoU) (C=0, OH, NH, Aromatic) (COSY, HSQC, HMBC)

Data Synthesis
Does Structure Match All Data?

Validated Structure Re-evaluate / X-Ray Cryst.

Click to download full resolution via product page

Figure 1: Integrated spectroscopic elucidation workflow. Note the convergence of MS, IR, and

NMR data streams for structural validation.

Data Reporting Template

For regulatory or publication purposes, data for CAS 60733-19-9 should be tabulated as

follows:

Table 1: Spectroscopic Data Summary (Template)
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Technique

Parameter

Observed Data (Example
Format)

HRMS (ESI+)

Calculated: m/z 312.1234;
Found: m/z 312.1238 (

1.2 ppm)

IR (ATR)

3350 (br, OH), 2950 (m, CH),
1710 (s, C=0), 1595 (w, Ar)

H NMR

(ppm), Multiplicity,

(Hz)

7.50 (d,
, 2H), 4.12 (q,
, 2H), 1.25 (t,

, 3H)

C NMR

(ppm)

166.5 (C=0), 132.1 (Ar-C),
60.5 (

), 14.2 (

)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

o To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling and Structural
Elucidation of CAS 60733-19-9]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3012359/docs#technical-guide-spectroscopic-
profiling-and-structural-elucidation-of-cas-60733-19-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3012359?utm_src=pdf-custom-synthesis#bc-rfq
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Chem%20344-345%20-%20Full%20Flipped%20Spectroscopy%20-%20Handouts.pdf
https://www.benchchem.com/product/b3012359/docs#technical-guide-spectroscopic-profiling-and-structural-elucidation-of-cas-60733-19-9
https://www.benchchem.com/product/b3012359/docs#technical-guide-spectroscopic-profiling-and-structural-elucidation-of-cas-60733-19-9
https://www.benchchem.com/product/b3012359/docs#technical-guide-spectroscopic-profiling-and-structural-elucidation-of-cas-60733-19-9
https://www.benchchem.com/product/b3012359/docs#technical-guide-spectroscopic-profiling-and-structural-elucidation-of-cas-60733-19-9
https://www.benchchem.com/product/b3012359?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3012359?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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